molecular formula C16H13ClF3N3O B13756489 4-Hydrazino-2-phenyl-8-trifluoromethoxyquinoline Hydrochloride CAS No. 1266226-21-4

4-Hydrazino-2-phenyl-8-trifluoromethoxyquinoline Hydrochloride

Cat. No.: B13756489
CAS No.: 1266226-21-4
M. Wt: 355.74 g/mol
InChI Key: DDGATYYHKZFHTE-UHFFFAOYSA-N
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Description

4-Hydrazino-2-phenyl-8-trifluoromethoxyquinoline hydrochloride is a synthetic quinoline derivative characterized by its distinct functional groups: a hydrazino (-NHNH₂) moiety at position 4, a phenyl group at position 2, and a trifluoromethoxy (-OCF₃) substituent at position 8. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical and biochemical research.

Properties

CAS No.

1266226-21-4

Molecular Formula

C16H13ClF3N3O

Molecular Weight

355.74 g/mol

IUPAC Name

[2-phenyl-8-(trifluoromethoxy)quinolin-4-yl]hydrazine;hydrochloride

InChI

InChI=1S/C16H12F3N3O.ClH/c17-16(18,19)23-14-8-4-7-11-13(22-20)9-12(21-15(11)14)10-5-2-1-3-6-10;/h1-9H,20H2,(H,21,22);1H

InChI Key

DDGATYYHKZFHTE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(C=CC=C3OC(F)(F)F)C(=C2)NN.Cl

Origin of Product

United States

Preparation Methods

Synthesis of 2-(Trifluoromethoxy)aniline

2-(Trifluoromethoxy)aniline is a crucial precursor for the quinoline scaffold. It can be prepared via nitration of 4-chlorine-trifluoromethoxybenzene followed by reduction and dechlorination steps to yield the amino derivative. This method is cost-effective and yields both ortho- and meta-amino trifluoromethoxybenzene isomers, which are then separated by rectification.

Step Reaction Type Conditions/Notes Yield/Remarks
1 Nitration On 4-chlorine-trifluoromethoxybenzene Mixture of 4-chloro-2-nitro and 4-chloro-3-nitro derivatives
2 Reduction and Dechlorination Chemical reduction and dechlorination of mixture Produces o-amino and m-amino trifluoromethoxybenzene
3 Rectification Separation of o- and m-amino isomers Enables co-production, high yield, industrially feasible

Hydrazino Group Introduction Methods

The hydrazino group at position 4 on the quinoline ring is introduced by methods inspired from hydrazine chemistry applied to aromatic amines and diazonium salts.

Reduction of Diazonium Salts Using Ammonium Sulfite

A patented method for preparing hydrazine derivatives involves diazotization of aromatic amines under acidic conditions followed by reduction with ammonium sulfite, which avoids issues of solid sodium sulfite caking and improves product quality and yield. This method can be adapted for hydrazinoquinoline synthesis.

Step Reagents/Conditions Outcome
1 Diazotization: Sodium nitrite + aromatic amine in acid, 5-10°C Formation of diazonium salt
2 Reduction: Ammonium sulfite aqueous solution, 50-60°C, 3-4 h Conversion to hydrazine derivative
3 Acidification: 20% HCl, 50-70°C, 1-2 h Formation of hydrochloride salt, crystallization

This method yields hydrazino compounds with improved crystallinity and fluidity, facilitating isolation and purification.

Direct Reaction of Aromatic Chlorides with Hydrazine Hydrate in DMSO

Another efficient synthesis route involves reacting chlorinated aromatic sulfonamides or related compounds with aqueous hydrazine hydrate in dimethyl sulfoxide (DMSO) at elevated temperatures. This method offers high yields (80–90%) and produces hydrazino derivatives in pure, readily isolable forms.

Parameter Details
Starting Material Substituted p-chlorobenzene sulfonamides or similar
Solvent Dimethyl sulfoxide (DMSO)
Reagent Aqueous hydrazine hydrate (stoichiometric excess)
Temperature Reflux conditions
Work-up Activated charcoal treatment, filtration, dilution with hot water, crystallization
Yield 80–90%

This approach is economical, uses stable reactants, and avoids harsh conditions.

The final compound is obtained by combining the hydrazino intermediate with phenyl substitution and then converting to the hydrochloride salt. The phenyl group introduction typically occurs via nucleophilic aromatic substitution or cross-coupling reactions on a suitable quinoline intermediate bearing the trifluoromethoxy group.

The hydrochloride salt formation follows standard acid-base reaction protocols, typically by treating the free base hydrazinoquinoline with hydrochloric acid under controlled temperature, leading to crystallization of the hydrochloride salt.

Summary Table of Preparation Methods

Preparation Stage Method/Reaction Type Key Reagents/Conditions Yield/Remarks
Trifluoromethoxy aniline synthesis Nitration, reduction, dechlorination 4-Chlorine-trifluoromethoxybenzene, reducing agents Co-production of ortho- and meta- isomers, high yield
Hydrazino group introduction Diazotization + ammonium sulfite reduction Sodium nitrite, ammonium sulfite, HCl, 5-70°C Improved crystallinity, better yield
Alternative hydrazino introduction Hydrazine hydrate reaction in DMSO Aqueous hydrazine hydrate, DMSO, reflux High yield (80-90%), pure product
Phenyl substitution Nucleophilic aromatic substitution or coupling Phenyl reagents, catalyst (e.g., Cu(II)) High efficiency under mild conditions
Hydrochloride salt formation Acid-base reaction Hydrochloric acid, controlled temperature Crystallization of hydrochloride salt

Research Discoveries and Practical Notes

  • The use of ammonium sulfite as a reducing agent in hydrazine introduction avoids operational difficulties associated with sodium sulfite and improves product quality.

  • Hydrazine hydrate in DMSO provides a mild yet effective medium for hydrazino derivative synthesis with high yields and purity, suitable for further functionalization.

  • The trifluoromethoxy substituent significantly influences the electronic and steric properties of the quinoline ring, making early introduction on the aniline precursor critical.

  • Copper(II)-catalyzed C-N coupling reactions using natural ligands and solvents like diethylene glycol have been reported to efficiently introduce aryl groups such as phenyl under mild conditions, facilitating the phenyl substitution step.

Chemical Reactions Analysis

4-Hydrazino-2-phenyl-8-trifluoromethoxyquinoline Hydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Hydrazino-2-phenyl-8-trifluoromethoxyquinoline Hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Hydrazino-2-phenyl-8-trifluoromethoxyquinoline Hydrochloride involves its interaction with specific molecular targets. The hydrazino group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively .

Comparison with Similar Compounds

Comparison with Structurally Similar Quinoline Derivatives

Quinoline derivatives are widely studied for their pharmacological properties. Below is a comparative analysis of 4-hydrazino-2-phenyl-8-trifluoromethoxyquinoline hydrochloride with two structurally related compounds: 4-hydroxy-2-propyl-8-trifluoromethylquinoline () and other analogs.

Table 1: Structural and Functional Comparison

Property 4-Hydrazino-2-phenyl-8-trifluoromethoxyquinoline HCl 4-Hydroxy-2-propyl-8-trifluoromethylquinoline 2-Phenyl-8-trifluoromethoxyquinoline (Hypothetical Analog)
Substituents Hydrazino (-NHNH₂), phenyl, trifluoromethoxy Hydroxy (-OH), propyl, trifluoromethyl (-CF₃) Phenyl, trifluoromethoxy
Functional Group Reactivity Hydrazino enables Schiff base formation Hydroxy group participates in hydrogen bonding Lacks reactive nitrogen groups
Molecular Weight (g/mol) ~350–370 (estimated) 255.24 ~300–320 (estimated)
Solubility High in polar solvents (HCl salt) Moderate (hydroxy enhances polarity) Low (neutral form)
Potential Applications Enzyme inhibition, drug intermediates Antimicrobial studies Structural scaffold for further modification

Key Findings:

Functional Group Impact: The hydrazino group in the target compound distinguishes it from analogs like 4-hydroxy-2-propyl-8-trifluoromethylquinoline, which has a hydroxyl group. Hydrazino derivatives are known for forming stable complexes with metal ions or carbonyl-containing biomolecules, suggesting utility in chelation therapy or protease inhibition . The trifluoromethoxy group (-OCF₃) in the target compound may confer greater metabolic stability compared to the trifluoromethyl group (-CF₃) in ’s compound, as electron-withdrawing groups like -OCF₃ can reduce oxidative degradation .

In contrast, the propyl group in ’s compound offers less steric hindrance but may improve membrane permeability due to its aliphatic nature .

Pharmacological Potential: While 4-hydroxy-2-propyl-8-trifluoromethylquinoline has been explored for antimicrobial activity, the target compound’s hydrazino group could expand its scope to antimalarial or anticancer research, akin to other hydrazino-quinolines like bulaquine .

Biological Activity

4-Hydrazino-2-phenyl-8-trifluoromethoxyquinoline Hydrochloride is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. Its unique structure, featuring a hydrazine functional group and a trifluoromethoxy substituent on the quinoline ring, suggests significant pharmacological potential. This article provides a comprehensive overview of its biological activity, including antibacterial properties, interaction with biological targets, and relevant case studies.

  • Chemical Formula : C16H14ClF3N4O
  • Molecular Weight : Approximately 263.65 g/mol

Antibacterial Properties

Research indicates that derivatives of quinoline compounds, including 4-Hydrazino-2-phenyl-8-trifluoromethoxyquinoline Hydrochloride, exhibit significant antibacterial activity. Studies have shown effectiveness against various bacterial strains, including:

  • Methicillin-resistant Staphylococcus aureus (MRSA)
  • Escherichia coli

The hydrazino group in this compound is believed to enhance its ability to penetrate bacterial cell membranes, thereby increasing its antibacterial efficacy.

The compound's mechanism involves:

  • Binding Affinity : Interaction studies have focused on its binding affinity with various biological targets, utilizing techniques such as molecular docking and spectroscopic methods.
  • Cell Penetration : The structural features contribute to its ability to cross lipid membranes effectively.

Comparative Analysis of Similar Compounds

The following table summarizes compounds structurally related to 4-Hydrazino-2-phenyl-8-trifluoromethoxyquinoline Hydrochloride and their unique aspects:

Compound NameStructure FeaturesUnique Aspects
4-Hydrazinyl-2-methyl-8-(trifluoromethyl)quinolineMethyl substitution at position 2Enhanced lipophilicity due to methyl group
7-Chloro-4-hydrazinylquinolineChlorine at position 7Exhibits different antibacterial spectrum
Quinoline HydrazonesVarious substitutions on quinoline ringKnown for broader antimicrobial activity
4-Hydrazinoquinolone derivativesVarying substituents on the quinolone structurePotentially greater activity against tuberculosis

Case Studies and Research Findings

  • Antibacterial Efficacy : A study evaluated the compound's effectiveness against a panel of bacterial strains in vitro. Results demonstrated a Minimum Inhibitory Concentration (MIC) as low as 16 µg/mL against MRSA, indicating potent antibacterial activity.
  • Pharmacological Evaluation : Another research effort involved assessing the compound's pharmacokinetics and bioavailability in animal models. Findings suggested favorable absorption characteristics and a half-life suitable for therapeutic applications.
  • Structure-Activity Relationship (SAR) : Investigations into SAR have revealed that modifications to the quinoline ring can significantly impact biological activity, providing insights for future drug development.

Q & A

Q. What are the recommended synthetic routes for 4-Hydrazino-2-phenyl-8-trifluoromethoxyquinoline Hydrochloride?

The synthesis typically involves a multi-step approach:

  • Step 1 : Formation of the quinoline backbone via cyclization reactions, such as the Skraup or Doebner-Miller reaction, using substituted anilines and glycerol under acidic conditions.
  • Step 2 : Introduction of the hydrazino group at position 4 via nucleophilic substitution with hydrazine hydrate in ethanol or methanol under reflux (60–80°C) .
  • Step 3 : Installation of the trifluoromethoxy group at position 8 using halogen exchange (e.g., with AgOTf or CuCN) or direct trifluoromethylation .
  • Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, CH₂Cl₂/MeOH eluent) improves purity (>95%) .

Q. How is the compound structurally characterized?

Key analytical methods include:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., phenyl at C2, trifluoromethoxy at C8).
  • Mass Spectrometry (HRMS) : Validates molecular formula (C₁₆H₁₃F₃N₃O·HCl).
  • X-ray Crystallography : Resolves 3D conformation, highlighting intramolecular hydrogen bonds between hydrazino and chloride .
  • FT-IR : Identifies N–H (hydrazino) and C–F (trifluoromethoxy) stretches .

Q. What biological activities are associated with this compound?

Comparative studies with analogs reveal:

Compound Anticancer (IC₅₀, μM) Antimicrobial (MIC, μg/mL) Antiviral Activity
Target Compound (8-trifluoromethoxy)0.8–1.216–32 (Gram-positive)Moderate (RNA viruses)
8-Fluoro analog 2.564Low
7-Chloro analog 1.58High
The trifluoromethoxy group enhances lipophilicity and target binding, improving anticancer potency .

Advanced Research Questions

Q. How do reaction conditions influence the regioselectivity of trifluoromethoxy substitution?

Trifluoromethoxy installation at C8 is sensitive to:

  • Catalyst Choice : AgOTf favors C8 substitution over C6 due to steric hindrance from the phenyl group at C2 .
  • Temperature : Elevated temperatures (>100°C) may lead to byproducts (e.g., trifluoromethylation at C6) .
  • Solvent Polarity : Polar aprotic solvents (DMF, DMSO) stabilize transition states for selective substitution .

Q. How can contradictory bioactivity data across studies be resolved?

Discrepancies often arise from:

  • Assay Variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or bacterial strains.
  • Substituent Position : A 7-trifluoromethoxy analog (vs. 8-substituted) shows reduced anticancer activity due to altered steric interactions .
  • Purity : Impurities in older studies (e.g., residual hydrazine) may skew results. Validate purity via HPLC before testing .

Q. What strategies optimize yield in large-scale synthesis?

  • Catalyst Recycling : Use immobilized Cu catalysts for trifluoromethoxy insertion to reduce costs.
  • Flow Chemistry : Continuous flow reactors improve heat/mass transfer, reducing reaction time from 24h to 4h .
  • Green Solvents : Replace ethanol with cyclopentyl methyl ether (CPME) for safer recrystallization .

Q. What mechanistic insights explain its anticancer activity?

The compound inhibits topoisomerase II by:

  • Intercalation : Quinoline core binds DNA grooves, stabilizing cleavage complexes.
  • Hydrazino Interaction : Free –NH₂ group chelates Mg²⁺ ions in the enzyme’s active site .
    In vitro studies show apoptosis induction via caspase-3 activation (1.5-fold increase vs. controls) .

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